6-Chloro-2-methoxy-3-methylpyridine
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Overview
Description
6-Chloro-2-methoxy-3-methylpyridine is an organic compound with the molecular formula C7H8ClNO. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 6th position, a methoxy group at the 2nd position, and a methyl group at the 3rd position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Chloro-2-methoxy-3-methylpyridine can be synthesized through several methods. One common approach involves the chlorination of 2-methoxy-3-methylpyridine. The reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions . The reaction is carried out at elevated temperatures to ensure complete chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-methoxy-3-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) are commonly used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products Formed
Substitution: Formation of 2-methoxy-3-methylpyridine derivatives with different substituents at the 6th position.
Oxidation: Formation of 2-methoxy-3-methylpyridine-6-carboxylic acid or aldehyde.
Reduction: Formation of 2-methoxy-3-methylpyridine derivatives with reduced functional groups.
Scientific Research Applications
6-Chloro-2-methoxy-3-methylpyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Chloro-2-methoxy-3-methylpyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-methylpyridine: Similar structure but lacks the methoxy group.
6-Chloro-2-methoxypyridine-3-boronic acid: Contains a boronic acid group instead of a methyl group.
6-Chloro-2-methoxypyridine-3-carboxaldehyde: Contains an aldehyde group instead of a methyl group.
Uniqueness
6-Chloro-2-methoxy-3-methylpyridine is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both a chlorine atom and a methoxy group on the pyridine ring allows for diverse chemical modifications and applications .
Properties
Molecular Formula |
C7H8ClNO |
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Molecular Weight |
157.60 g/mol |
IUPAC Name |
6-chloro-2-methoxy-3-methylpyridine |
InChI |
InChI=1S/C7H8ClNO/c1-5-3-4-6(8)9-7(5)10-2/h3-4H,1-2H3 |
InChI Key |
VEEWORSWQZRXCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C=C1)Cl)OC |
Origin of Product |
United States |
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